molecular formula C15H12BrN3O3S B2898010 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 1021070-94-9

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2898010
CAS No.: 1021070-94-9
M. Wt: 394.24
InChI Key: SVMTZFXSITWHTA-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of molecules featuring a 1,3,4-oxadiazole ring linked to a benzamide core, a structure known for its significant biological potential . The incorporation of the 5-bromothiophene moiety and the 4-ethoxy group is strategically intended to fine-tune the compound's electronic properties, solubility, and binding affinity to biological targets . Preliminary research on structurally similar N-(1,3,4-oxadiazol-2-yl)benzamides indicates promising antibacterial properties. Certain analogs have demonstrated potent activity against challenging Gram-negative pathogens like Neisseria gonorrhoeae , including drug-resistant strains, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Furthermore, compounds sharing the 1,3,4-oxadiazole and bromothiophene pharmacophores have shown notable anticancer effects in studies, exhibiting cytotoxic activity against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) through mechanisms that may include the induction of apoptosis and cell cycle arrest . The proposed mechanism of action for this class of compounds involves interaction with key enzymatic targets or receptors, potentially modulating signaling pathways such as MAPK/ERK, leading to the inhibition of cancer cell proliferation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S/c1-2-21-10-5-3-9(4-6-10)13(20)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMTZFXSITWHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated thiophene is then coupled with the oxadiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Ethoxybenzamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its conjugated structure and electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Thiophene/Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound: N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide 5-Bromothiophene, 4-ethoxybenzamide C₁₆H₁₃BrN₃O₃S ~422.3 (estimated) Not reported Hypothesized enzyme inhibition
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 5-Chlorothiophene, 4-methoxybenzamide C₁₅H₁₂ClN₃O₃S 357.8 Not reported Not reported
HSGN-238 5-Chlorothiophene, 4-trifluoromethoxy C₁₅H₁₀ClF₃N₃O₃S 413.8 Not reported Antibacterial (Neisseria gonorrhoeae)
LMM5 4-Methoxyphenylmethyl, sulfamoyl C₂₄H₂₂N₄O₅S₂ 510.6 Not reported Antifungal (Candida albicans)
Compound 26 Thiophen-2-yl, 4-bromobenzamide C₁₃H₈BrN₃O₂S 358.2 60% yield (solid) Ca²⁺/calmodulin inhibition
Key Observations:
  • Halogen Effects : The bromine atom in the target compound may enhance electrophilicity and binding affinity compared to chlorine in analogs like HSGN-238 .
  • Benzamide Substituents: Ethoxy (target) vs.
  • Sulfamoyl vs. Benzamide : Sulfamoyl-containing compounds (e.g., LMM5) show antifungal activity, while benzamide derivatives (target, HSGN-238) may target different enzymes or receptors .
Yield and Purity:
  • Reported yields for analogous compounds range from 24% (Compound 23, ) to 92% (Compound 2q, ).
  • HPLC purity for oxadiazoles often exceeds 95% .

Spectroscopic Characterization

  • ¹H NMR : The ethoxy group in the target compound would show a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂), similar to the ethoxy signals in .
  • IR : Expected peaks include C=O (amide, ~1680 cm⁻¹) and C-Br (thiophene, ~600 cm⁻¹) .
  • ESI-MS : Molecular ion peaks consistent with calculated masses (e.g., m/z 422.3 for [M+H]⁺) .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bromothiophene moiety, an oxadiazole ring, and an ethoxybenzamide group. Its molecular formula is C15H12BrN3O4SC_{15}H_{12}BrN_{3}O_{4}S, with a molecular weight of 410.2 g/mol. The presence of the bromine atom and the oxadiazole ring contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H12BrN3O4SC_{15}H_{12}BrN_{3}O_{4}S
Molecular Weight410.2 g/mol
CAS Number1021070-84-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 5-bromothiophene-2-carboxylic acid : Bromination of thiophene-2-carboxylic acid.
  • Cyclization : Reaction with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with acetic anhydride to form the oxadiazole ring.
  • Acetylation : Final acetylation step using acetic anhydride.

These steps yield the target compound while maintaining structural integrity necessary for biological activity .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism involves interaction with specific molecular targets within the cells .

The biological activity may be attributed to the compound's ability to interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its unique structure. The oxadiazole ring is particularly significant for these interactions, potentially affecting cellular pathways .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Cancer Research : In vitro studies revealed that compounds containing the oxadiazole moiety can significantly reduce the viability of breast cancer cells (MCF7) by inducing apoptosis through caspase activation .

Q & A

Q. What are the key considerations for synthesizing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide with high purity?

The synthesis involves multi-step reactions, including cyclization of thiophene-oxadiazole intermediates and amide coupling. Critical factors include:

  • Temperature control : Elevated temperatures (80–100°C) for oxadiazole formation to ensure cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for intermediates, and anhydrous conditions for coupling reactions .
  • Catalysts/Reagents : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases (e.g., triethylamine) to deprotonate nucleophiles .

Table 1: Synthesis Optimization Parameters

StepReaction TypeKey ConditionsYield RangePurity (HPLC)
1Oxadiazole formation100°C, DMF, 12h60–75%≥90%
2Amide couplingRT, DCM, EDCI/HOBt70–85%≥95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., bromothiophene protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 423.61) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1} for benzamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms (e.g., COX-1 vs. COX-2) .
  • Structural analogs : Minor substituent changes (e.g., bromo vs. chloro groups) alter target binding. For example, replacing 5-bromothiophene with 4-fluorophenyl reduces antimicrobial activity by 40% .
  • Experimental design : Standardize protocols (e.g., MIC assays at pH 7.4, 37°C) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

Table 2: Biological Activity Comparison of Structural Analogs

CompoundSubstituent (R)IC50_{50} (µM) AntimicrobialIC50_{50} (µM) Anticancer
Target5-bromothiophene12.5 ± 1.28.7 ± 0.9
Analog 14-chlorophenyl28.4 ± 2.115.3 ± 1.5
Analog 23,5-dimethoxy45.6 ± 3.722.9 ± 2.3

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, DNA gyrase). Focus on the oxadiazole ring’s hydrogen-bonding with active-site residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine’s σp_p = 0.86) with activity trends to guide analog design .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize candidates .

Methodological Guidance

  • For SAR studies : Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups) and test against a panel of enzymes/cell lines. Use ANOVA to identify statistically significant activity differences (p < 0.05) .
  • For data contradiction analysis : Apply multivariate regression to isolate variables (e.g., assay pH, solvent polarity) contributing to activity variability .

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